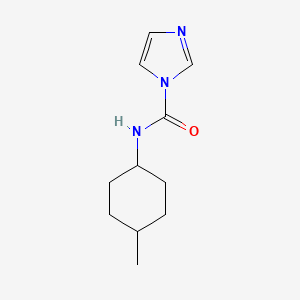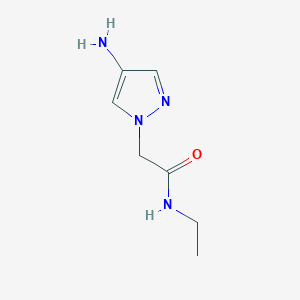
3-Chloropropane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropane-1-sulfinyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl group attached to a three-carbon chain with a chlorine atom at the terminal position. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing 3-Chloropropane-1-sulfinyl chloride involves the direct chlorination of 3-chloropropane-1-sulfonic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Sulfonation: Another method involves the sulfonation of 3-chloropropane using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) followed by chlorination to introduce the sulfinyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloropropane-1-sulfinyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction: The sulfinyl group in this compound can be oxidized to form sulfonyl chlorides or reduced to form sulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide and potassium permanganate are used in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride and sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: The major products include substituted sulfinyl compounds such as sulfinamides, sulfinates, and sulfinyl ethers.
Oxidation: The major products are sulfonyl chlorides.
Reduction: The major products are sulfides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloropropane-1-sulfinyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is employed in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer drugs. It is also used in the preparation of diagnostic agents and imaging probes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. It is also used in the manufacture of electronic materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-Chloropropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted sulfinyl compounds. The sulfinyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
3-Chloropropane-1-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
3-Chloropropane-1-thiol: Contains a thiol group instead of a sulfinyl group.
3-Chloropropane-1-amine: Contains an amine group instead of a sulfinyl group.
Uniqueness: 3-Chloropropane-1-sulfinyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This compound is particularly useful in the synthesis of chiral sulfinyl compounds and as an intermediate in the preparation of various bioactive molecules.
Propiedades
Fórmula molecular |
C3H6Cl2OS |
|---|---|
Peso molecular |
161.05 g/mol |
Nombre IUPAC |
3-chloropropane-1-sulfinyl chloride |
InChI |
InChI=1S/C3H6Cl2OS/c4-2-1-3-7(5)6/h1-3H2 |
Clave InChI |
DYUXKYMOAGRODF-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
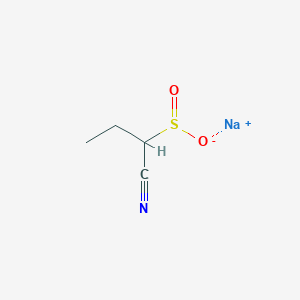
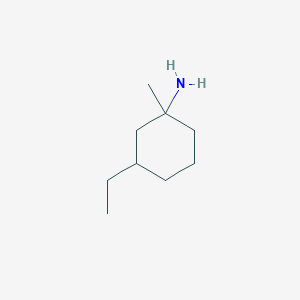

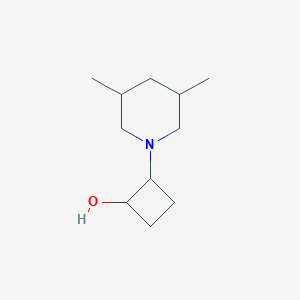
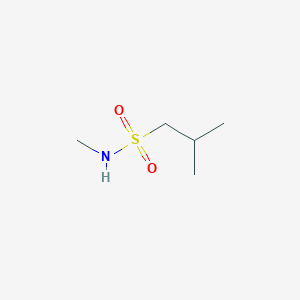
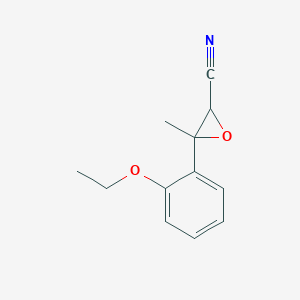
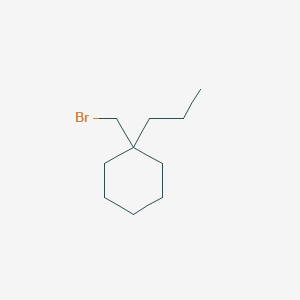
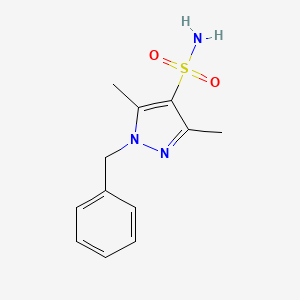
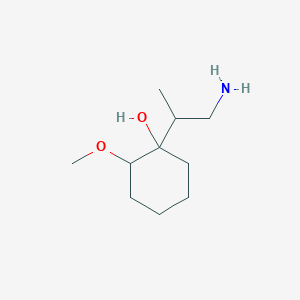
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

